Accelerated Nucleophilic Substitution Kinetics: C–Br vs. C–Cl Bond Energy Comparison
The rate of nucleophilic substitution at the terminal carbon of the butyl chain is governed by the carbon–halogen bond strength. For 4‑Bromo‑N,N‑diethyl‑1‑butanamine Hydrobromide, the C–Br bond energy is 285 kJ mol⁻¹, substantially lower than the 324 kJ mol⁻¹ C–Cl bond energy of its chloro‑diethyl analog (4‑Chloro‑N,N‑diethyl‑1‑butanamine Hydrochloride) [1]. This 39 kJ mol⁻¹ difference translates to a markedly faster reaction rate under identical conditions, enabling milder reaction temperatures and shorter reaction times.
| Evidence Dimension | Carbon–halogen bond dissociation energy (kJ mol⁻¹) |
|---|---|
| Target Compound Data | C–Br: 285 kJ mol⁻¹ |
| Comparator Or Baseline | 4-Chloro-N,N-diethyl-1-butanamine Hydrochloride (C–Cl: 324 kJ mol⁻¹) |
| Quantified Difference | Δ 39 kJ mol⁻¹ (C–Br bond weaker by ~14%) |
| Conditions | Standard bond energy values applicable to SN1/SN2 mechanistic frameworks |
Why This Matters
This quantifiable difference in bond strength enables procurement of the bromo‑compound when faster reaction kinetics are required to achieve higher throughput or to minimize thermal decomposition of sensitive substrates.
- [1] Save My Exams. IB Chemistry Revision Notes: Relative Rates of Nucleophilic Substitution – Bond Energies of Halogenoalkanes. View Source
